molecular formula C20H24N2O3 B022111 3-Hydroxyquinidine CAS No. 53467-23-5

3-Hydroxyquinidine

Número de catálogo: B022111
Número CAS: 53467-23-5
Peso molecular: 340.4 g/mol
Clave InChI: BSRUJCFCZKMFMB-ZNYHDOEXSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de (3S)-hidroxiquinidina implica la hidroxilación de la quinidina. Esta reacción es catalizada por las enzimas del citocromo P450, en particular CYP3A4 . Las condiciones de reacción suelen implicar el uso de microsomas de hígado humano para facilitar el proceso de hidroxilación .

Métodos de producción industrial

La producción industrial de (3S)-hidroxiquinidina sigue principios similares a las rutas sintéticas, pero a mayor escala. El proceso implica el uso de biorreactores que contienen microsomas de hígado humano o enzimas CYP3A4 recombinantes para lograr la hidroxilación de la quinidina .

Análisis De Reacciones Químicas

Tipos de reacciones

(3S)-hidroxiquinidina se somete a diversas reacciones químicas, que incluyen:

Reactivos y condiciones comunes

Principales productos formados

Los principales productos formados a partir de estas reacciones incluyen metabolitos más oxidados, formas reducidas de quinidina y varios derivados sustituidos .

Aplicaciones Científicas De Investigación

Pharmacokinetic Studies

3-Hydroxyquinidine is crucial in understanding the pharmacokinetics of quinidine. Recent studies have utilized physiologically-based pharmacokinetic (PBPK) modeling to simulate the behavior of both quinidine and its metabolite, 3-HQ. These models incorporate factors such as metabolism by cytochrome P450 enzymes (CYP3A4) and transport mechanisms involving P-glycoprotein (P-gp) .

Key Findings from Pharmacokinetic Modeling:

  • The PBPK model accurately predicts the pharmacokinetic parameters of 3-HQ, demonstrating over 90% predictive success within two-fold of observed values .
  • The model has been applied to assess complex drug-drug-gene interactions (DDGIs), indicating the importance of 3-HQ in predicting interactions involving CYP2D6 and CYP3A4 substrates .

Drug-Drug Interactions (DDIs)

This compound plays a pivotal role in DDIs, particularly as an inhibitor of CYP2D6 and P-gp. Its interaction potential has been extensively studied in clinical settings, providing insights into how it affects the pharmacodynamics of other drugs.

Clinical Implications:

  • Studies have shown that 3-HQ can influence the metabolism of co-administered drugs such as metoprolol and digoxin, highlighting its significance in managing therapeutic regimens .
  • The concentration levels of 3-HQ often exceed those of quinidine, suggesting a need for monitoring both metabolites to optimize therapeutic outcomes .

Therapeutic Applications

The therapeutic implications of this compound are particularly relevant in cardiology due to its antiarrhythmic properties. It is considered an active metabolite that contributes to the overall efficacy of quinidine in treating arrhythmias.

Efficacy Studies:

  • Research indicates that the unbound concentrations of 3-HQ can significantly affect therapeutic responses, necessitating careful monitoring during treatment .
  • The metabolite's pharmacological activity suggests potential applications beyond its parent compound, particularly in patients with specific metabolic profiles .

Research Methodologies

Various methodologies have been employed to study this compound's effects and interactions:

  • Capillary Electrophoresis: This technique has been validated for determining concentrations of 3-HQ during metabolism screening experiments, allowing for precise measurements critical for pharmacokinetic studies .
  • Liver-on-a-Chip Models: Innovative in vitro models are being explored to assess drug metabolism involving 3-HQ, providing a platform for studying liver-related drug interactions without relying solely on animal models .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/Studies
PharmacokineticsModeling the behavior and metabolism of quinidine and 3-HQPBPK models show high predictive accuracy
Drug-Drug InteractionsInvestigating how 3-HQ affects other drugs' metabolismSignificant impact on metoprolol and digoxin interactions
Therapeutic ApplicationsEvaluating antiarrhythmic efficacyUnbound concentrations critical for therapy
Research MethodologiesTechniques like capillary electrophoresis and liver-on-a-chip modelsValidated methods provide accurate data

Mecanismo De Acción

(3S)-hidroxiquinidina ejerce sus efectos interactuando con los canales iónicos en las células cardíacas. Prolonga la fase de repolarización del potencial de acción cardíaco, evitando así los ritmos cardíacos anormales. Los principales objetivos moleculares son los canales de sodio y potasio en las fibras de Purkinje .

Comparación Con Compuestos Similares

Propiedades

Número CAS

53467-23-5

Fórmula molecular

C20H24N2O3

Peso molecular

340.4 g/mol

Nombre IUPAC

(3S,4R,6S)-3-ethenyl-6-[(R)-hydroxy-(6-methoxyquinolin-4-yl)methyl]-1-azabicyclo[2.2.2]octan-3-ol

InChI

InChI=1S/C20H24N2O3/c1-3-20(24)12-22-9-7-13(20)10-18(22)19(23)15-6-8-21-17-5-4-14(25-2)11-16(15)17/h3-6,8,11,13,18-19,23-24H,1,7,9-10,12H2,2H3/t13-,18+,19-,20-/m1/s1

Clave InChI

BSRUJCFCZKMFMB-ZNYHDOEXSA-N

SMILES

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

SMILES isomérico

COC1=CC2=C(C=CN=C2C=C1)[C@H]([C@@H]3C[C@H]4CCN3C[C@@]4(C=C)O)O

SMILES canónico

COC1=CC2=C(C=CN=C2C=C1)C(C3CC4CCN3CC4(C=C)O)O

Descripción física

Solid

Sinónimos

3-hydroxyquinidine
3-hydroxyquinidine, (3alpha,9S)-isomer
3-hydroxyquinidine, (8alpha,9R)-isomer
3-hydroxyquinine

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Hydroxyquinidine
Reactant of Route 2
3-Hydroxyquinidine
Reactant of Route 3
3-Hydroxyquinidine
Reactant of Route 4
Reactant of Route 4
3-Hydroxyquinidine
Reactant of Route 5
3-Hydroxyquinidine
Reactant of Route 6
3-Hydroxyquinidine
Customer
Q & A

Q1: What is 3-Hydroxyquinidine (3-OHQ)?

A: this compound (3-OHQ) is a major metabolite of the class I antiarrhythmic drug, quinidine. It is formed primarily via hepatic metabolism of quinidine by the cytochrome P450 enzyme, CYP3A4. [, ]

Q2: Is 3-OHQ formation affected by other drugs?

A: Yes, drugs that are CYP3A4 inhibitors, such as itraconazole, grapefruit juice, and erythromycin, can significantly reduce the formation clearance of 3-OHQ. [, ] Conversely, quinidine can stimulate the metabolism of other drugs metabolized by CYP3A4, like diclofenac. []

Q3: Can smoking influence 3-OHQ formation?

A: Research has not found a significant difference in the urinary recovery of 3-OHQ between smokers and non-smokers, suggesting smoking does not induce the metabolic pathway responsible for its formation. []

Q4: How is 3-OHQ eliminated from the body?

A: 3-OHQ is primarily eliminated through hepatic metabolism and renal excretion. [, ] Its elimination half-life in humans has been reported to range from 3.5 to 12.4 hours in healthy volunteers, with prolonged half-lives observed in patients with ventricular tachycardia. []

Q5: Does the presence of liver disease affect 3-OHQ levels?

A: Patients with cirrhosis have been observed to have a longer apparent elimination half-life of quinidine but no significant difference in quinidine/3-OHQ ratio compared to controls. This suggests a potential change in the distribution patterns of quinidine and its metabolites in the presence of liver disease. [, ]

Q6: How are quinidine and 3-OHQ levels typically measured?

A: High-performance liquid chromatography (HPLC) is widely considered the gold standard for measuring quinidine and 3-OHQ levels in biological fluids. This method offers high sensitivity and selectivity, allowing for accurate quantification even at low concentrations. [, , , , , ]

Q7: Does 3-OHQ contribute to the overall effects of quinidine therapy?

A: The accumulation of 3-OHQ to clinically significant levels during chronic quinidine therapy, coupled with its antiarrhythmic activity, suggests a potential contribution to both the therapeutic and potentially toxic effects of quinidine. [, , , ]

Q8: How does the formation of 3-OHQ vary among individuals?

A: Significant interindividual variability exists in the formation and accumulation of 3-OHQ, likely due to factors such as genetic polymorphisms in CYP3A4 activity, co-administration of CYP3A4 inhibitors or inducers, and liver function. [, , , ]

Q9: Can the ratio of 3-OHQ to quinidine provide clinically relevant information?

A: Monitoring the ratio of 3-OHQ to quinidine in patient serum can be helpful in assessing CYP3A4 activity and identifying potential drug interactions. A high ratio might indicate reduced CYP3A4 activity, potentially leading to increased quinidine levels and toxicity. [, , , ]

Q10: What is the molecular structure of 3-OHQ?

A: 3-OHQ is formed by the addition of a hydroxyl group (-OH) to the 3 position of the quinidine molecule. Its absolute stereochemistry has been determined to be (3S). []

Q11: Has the structure of 3-OHQ been confirmed by X-ray crystallography?

A: Yes, the single-crystal X-ray analysis of (3S)-3-hydroxyquinidine methanesulfonate has been performed, confirming its structure. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.